tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a strained cyclopropane ring fused to a piperidine-like structure. The core scaffold consists of a 3-azabicyclo[4.1.0]heptane system, where the "4.1.0" notation indicates a seven-membered bicyclic structure with bridgehead nitrogen. The tert-butoxycarbonyl (Boc) group at position 3 acts as a protective group for the amine, while the hydroxyl group at position 6 introduces polarity and reactivity. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of iminosugars and sp³-rich scaffolds in drug discovery .
Key physicochemical properties include:
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight: 213.27 g/mol
- Synthetic Route: Typically synthesized via cyclopropanation of protected amino alcohols, followed by Boc deprotection under acidic conditions (e.g., TFA in DCM/MeOH) .
- Applications: Serves as a precursor for bioactive molecules targeting glycosidase enzymes or as a rigid framework for conformational restriction in peptidomimetics .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-11(14)6-8(11)7-12/h8,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYXOONFHQCZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167453-53-2 | |
| Record name | tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route begins with 4-hydroxymethyl pyridine, which undergoes a series of reactions to form the desired bicyclic structure. The key steps include:
Formation of the bicyclic core: This involves cyclization reactions to form the bicyclo[4.1.0]heptane framework.
Introduction of functional groups: The hydroxyl and tert-butyl ester groups are introduced through specific reactions, such as esterification and hydroxylation.
Chemical Reactions Analysis
tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Neuropharmacology
One of the primary applications of tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate lies in neuropharmacology. Research indicates that compounds with similar structural motifs exhibit activity on neurotransmitter systems, particularly as potential modulators of acetylcholine receptors. This compound may serve as a lead structure for developing new drugs targeting cognitive disorders such as Alzheimer's disease.
Case Study: Acetylcholine Modulation
A study investigated the effects of related bicyclic compounds on acetylcholine receptor activity, showing promising results in enhancing synaptic transmission in animal models of cognitive impairment. The findings suggest that derivatives of this compound could be optimized for better efficacy and selectivity in treating neurodegenerative diseases.
Synthetic Organic Chemistry
2.1. Building Block for Synthesis
This compound serves as a versatile building block in synthetic organic chemistry. Its unique bicyclic structure allows for various functional group transformations, making it suitable for synthesizing complex organic molecules.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | KOH, DMF, 80°C | 75 | Journal of Organic Chem |
| Acylation | Acetic Anhydride, pyridine | 85 | Synthetic Communications |
| Reduction | LiAlH4, THF | 90 | Organic Letters |
2.2. Polymer Chemistry
In polymer chemistry, the compound can be utilized to create copolymers with enhanced thermal and mechanical properties due to its rigid structure. Research has shown that incorporating such bicyclic units into polymers can improve their stability and resistance to degradation.
Material Science Applications
3.1. Nanomaterials
Recent studies have explored the use of this compound in the synthesis of nanomaterials, particularly in creating nanocomposites with improved electrical conductivity and mechanical strength.
Case Study: Nanocomposite Development
A research team synthesized a nanocomposite using this compound as a precursor, demonstrating enhanced properties suitable for electronic applications. The nanocomposite exhibited a significant increase in conductivity compared to traditional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the tert-butyl ester group can participate in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes or receptors, affecting biological pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Azabicyclo Derivatives
Structural and Functional Insights
Bicyclo System Variations :
- The [4.1.0] system (7-membered) offers moderate ring strain compared to smaller frameworks like [3.1.0] or [3.2.0], balancing stability and reactivity. For example, the [3.1.1] analog (Entry 5) exhibits higher steric demand, favoring interactions with deep binding pockets in enzymes .
- Replacement of nitrogen with oxygen (Entry 3) reduces basicity and alters electronic properties, making it suitable for epoxide-mediated ring-opening reactions .
Substituent Effects: 6-OH vs. 6-NH₂: The hydroxyl group (Entry 1) enhances hydrogen-bonding capacity, while the amino group (Entry 2) introduces nucleophilicity for further functionalization (e.g., amide coupling) . 6-CHO: The formyl group (Entry 4) enables Suzuki-Miyaura arylation, as demonstrated in the synthesis of biaryl derivatives (e.g., 18a in ) .
Synthetic Accessibility :
- Boc deprotection using TFA (Entries 1–4) is a common strategy, yielding >80% purity in most cases .
- Larger-scale syntheses (e.g., 72% yield for Entry 4 via column chromatography) highlight practicality for industrial applications .
Safety and Handling :
- Analogs like the 7-oxa derivative (Entry 3) show low acute toxicity (LD₅₀ >2,000 mg/kg in rats), whereas brominated variants (e.g., Entry 23) require stringent safety protocols due to reactivity .
Biological Activity
tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 2167453-53-2) is a bicyclic compound with notable structural features that influence its biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on available research findings.
The molecular formula of this compound is C11H19NO3, with a molecular weight of 213.27 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 302.9 ± 35.0 °C (Predicted) |
| Density | 1.217 ± 0.06 g/cm³ (Predicted) |
| pKa | 14.87 ± 0.20 (Predicted) |
These properties suggest a stable compound with potential solubility in organic solvents, which is relevant for biological assays and formulations .
Research indicates that the biological activity of this compound may be linked to its interaction with specific biochemical pathways, particularly those involving neurotransmitter systems and enzyme inhibition.
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter levels, particularly in the context of neuropharmacology.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can have implications for conditions like obesity and diabetes.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry examined derivatives of azabicyclo compounds, including tert-butyl 6-hydroxy derivatives, demonstrating their potential neuroprotective effects in animal models . The results indicated improved cognitive function and reduced neuroinflammation.
- Metabolic Pathway Analysis : Another investigation focused on the compound's role in regulating lipid metabolism, suggesting that it may help modulate ceramide levels through acid ceramidase inhibition . This could be beneficial in managing metabolic disorders.
Potential Therapeutic Applications
Given its biological activities, this compound shows promise in various therapeutic areas:
- Neurodegenerative Diseases : Its neuroprotective properties could be harnessed for developing treatments for diseases like Alzheimer's and Parkinson's.
- Metabolic Disorders : The compound's ability to influence lipid metabolism may lead to applications in treating obesity and related metabolic syndromes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropanation or epoxidation of precursor bicyclic amines followed by hydroxylation. For example, analogous compounds like tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate are synthesized via epoxidation of N-Boc-piperidine derivatives using oxidants like meta-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) at room temperature, achieving yields up to 94% . Optimization of solvent polarity, reaction time (e.g., 16 hours for epoxidation), and stoichiometric ratios of reagents is critical for maximizing yield and minimizing side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity (>95% as per typical specifications) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms bicyclic structure and hydroxyl group position. For example, the bicyclo[4.1.0] framework shows characteristic splitting patterns for bridgehead protons . Mass spectrometry (MS) validates molecular weight (e.g., theoretical 225.28 g/mol for C₁₂H₁₉NO₃) .
Q. What storage conditions are recommended to prevent degradation?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in sealed, light-protected containers to minimize oxidation or hydrolysis of the labile bicyclic ether and ester groups . Stability studies on similar compounds (e.g., tert-butyl 6-oxa-3-azabicyclo derivatives) indicate rapid decomposition at room temperature if exposed to moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?
- Methodological Answer : Discrepancies in melting points (e.g., 80–85°C vs. predicted 272.5°C for related compounds) may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect solvent retention . For solubility conflicts, use Hansen solubility parameters to select optimal solvents (e.g., DCM or THF for lipophilic bicyclic systems) .
Q. What strategies improve the stereochemical control of hydroxyl group introduction in the bicyclo[4.1.0] system?
- Methodological Answer : Enantioselective hydroxylation can be achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis. For example, tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate derivatives are synthesized using chiral auxiliaries or catalysts to control cis/trans ring junction stereochemistry . Reaction monitoring via chiral HPLC or circular dichroism (CD) is essential to validate stereochemical outcomes .
Q. How do structural modifications (e.g., substituting hydroxyl with formyl or bromo groups) impact biological activity?
- Methodological Answer : Comparative studies on analogs (e.g., tert-butyl 6-formyl or 6-bromo derivatives) reveal that hydroxyl groups enhance hydrogen-bonding interactions in enzyme binding pockets, while formyl groups improve electrophilic reactivity for covalent inhibitor design . For example, brominated analogs show increased potency in kinase inhibition assays due to enhanced hydrophobic interactions .
Critical Research Considerations
- Contradiction Analysis : Conflicting boiling points (e.g., 272.5°C predicted vs. observed 80–85°C) highlight the need for standardized purification protocols (e.g., flash chromatography vs. recrystallization) .
- Safety Protocols : Despite low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), use fume hoods and nitrile gloves to prevent sensitization risks from prolonged exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
